molecular formula C8H8Cl2N2 B6207660 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 2135936-07-9

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B6207660
CAS No.: 2135936-07-9
M. Wt: 203.07 g/mol
InChI Key: PADPURGFWVMRMN-UHFFFAOYSA-N
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Description

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a tetrahydro-naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloro-3-nitropyridine with a suitable reducing agent to form the desired naphthyridine ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures and solvent systems, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Properties

CAS No.

2135936-07-9

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C8H8Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h3,11H,1-2,4H2

InChI Key

PADPURGFWVMRMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(C=C2Cl)Cl

Purity

95

Origin of Product

United States

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